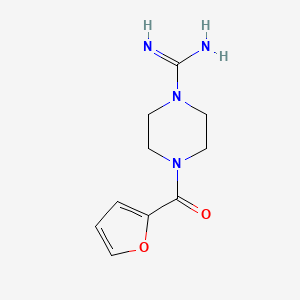

4-(furan-2-carbonyl)piperazine-1-carboximidamide

Beschreibung

BenchChem offers high-quality 4-(furan-2-carbonyl)piperazine-1-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(furan-2-carbonyl)piperazine-1-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(furan-2-carbonyl)piperazine-1-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c11-10(12)14-5-3-13(4-6-14)9(15)8-2-1-7-16-8/h1-2,7H,3-6H2,(H3,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEKZMCQFRDRPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)C(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901233328 |

Source

|

| Record name | 4-(2-Furanylcarbonyl)-1-piperazinecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77723-05-8 |

Source

|

| Record name | 4-(2-Furanylcarbonyl)-1-piperazinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77723-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Furanylcarbonyl)-1-piperazinecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-(furan-2-carbonyl)piperazine-1-carboximidamide: Properties, Synthesis, and Therapeutic Potential

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 4-(furan-2-carbonyl)piperazine-1-carboximidamide emerges as a compound of significant interest, embodying a thoughtful amalgamation of three key pharmacophoric units: the furan ring, a piperazine linker, and a carboximidamide (amidine) group. The furan ring serves as a versatile bioisostere for phenyl groups, offering modified electronic properties and metabolic profiles that can enhance drug-receptor interactions.[1] The piperazine moiety is one of the most ubiquitous heterocycles in approved drugs, frequently incorporated to improve aqueous solubility, modulate basicity, and serve as a rigid scaffold for orienting functional groups toward their biological targets.[2] Finally, the terminal carboximidamide group, a potent basic center, is an exceptional hydrogen bond donor and acceptor, making it critical for anchoring a molecule within a receptor's active site.

This technical guide provides a comprehensive analysis of 4-(furan-2-carbonyl)piperazine-1-carboximidamide, detailing its fundamental physicochemical properties, a validated synthetic pathway with mechanistic insights, and its potential context within therapeutic research. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this promising molecular architecture.

Physicochemical and Structural Analysis

The structural identity of 4-(furan-2-carbonyl)piperazine-1-carboximidamide dictates its chemical behavior and biological potential. Its core is a piperazine ring functionalized at the N1 and N4 positions.

Molecular Formula and Weight

The primary quantitative descriptors for the compound are summarized below. While the free base is the subject of this guide, it is often supplied as a salt, such as a sulfate, to improve handling and stability.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₄O₂ | Calculated |

| Molecular Weight | 222.24 g/mol | Calculated |

| CAS Number (Sulfate Salt) | 77723-05-8 | [3] |

| Appearance | Typically a powder | [3] |

Key Structural Features

-

Furan-2-carbonyl Moiety: This unit consists of an aromatic, electron-rich furan ring attached to a carbonyl group.[1] The aromaticity and the lone pair of electrons on the oxygen atom make it a key player in π–π stacking and hydrogen bonding interactions with biological targets.[1] Its inclusion is a common strategy in developing agents with antimicrobial, anti-inflammatory, and anticancer activities.[1][4]

-

Piperazine Linker: The piperazine ring adopts a stable chair conformation.[5] As a diamine, its differential functionalization at the N1 and N4 positions is a cornerstone of its utility. In this molecule, it acts as a non-planar linker, providing a specific three-dimensional orientation for the terminal functional groups. Its basic nature is crucial for the compound's pharmacokinetic profile.[2]

-

Carboximidamide (Amidine) Group: The -C(=NH)NH₂ group is a strong base (pKa typically >10) and will be protonated at physiological pH. This positive charge, combined with its ability to act as a bidentate hydrogen bond donor, makes it a powerful pharmacophore for interacting with negatively charged residues (e.g., aspartate, glutamate) in enzyme active sites or receptors.

Synthesis and Mechanistic Rationale

The synthesis of 4-(furan-2-carbonyl)piperazine-1-carboximidamide is logically approached via a two-step sequence starting from piperazine. This strategy involves sequential N-acylation followed by N-guanidinylation, which allows for controlled and high-yield functionalization of the symmetric piperazine core.

Synthetic Workflow Diagram

The diagram below illustrates the proposed two-step synthetic pathway.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a robust method for laboratory-scale synthesis, purification, and validation.

Step 1: Synthesis of 1-(Furan-2-carbonyl)piperazine

-

Activation of Carboxylic Acid: In a dry, nitrogen-flushed round-bottom flask, dissolve furan-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF). Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

-

Scientist's Note: CDI is an excellent activating agent that reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate, releasing CO₂ and imidazole. This method is milder than using thionyl chloride and avoids the generation of corrosive HCl gas.[6]

-

-

Stirring and Monitoring: Stir the mixture at 45°C for 1-2 hours. The reaction can be monitored by TLC or by observing the cessation of CO₂ evolution.

-

Amine Addition: In a separate flask, dissolve an excess of piperazine (3.0 eq) in THF. Cool this solution in an ice bath.

-

Scientist's Note: Using a large excess of piperazine is critical. It serves both as the nucleophile and as a base to quench the imidazole byproduct. This strategy favors the formation of the mono-acylated product and minimizes the undesired di-acylated byproduct.

-

-

Coupling Reaction: Slowly add the activated acylimidazolide solution from Step 2 to the piperazine solution dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 18-20 hours.[6]

-

Workup and Purification: Remove the THF under reduced pressure. Redissolve the residue in ethyl acetate and wash with a 10% aqueous solution of NaHCO₃ to remove any unreacted acid and imidazole. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate pure 1-(furan-2-carbonyl)piperazine.

Step 2: Synthesis of 4-(furan-2-carbonyl)piperazine-1-carboximidamide

-

Reaction Setup: Dissolve the purified intermediate from Step 1 (1.0 eq) in a suitable solvent like dimethylformamide (DMF).

-

Guanidinylation: Add a guanidinylating agent, such as S-methylisothiourea sulfate (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

-

Scientist's Note: S-methylisothiourea is a common reagent for converting primary and secondary amines to guanidines. The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbon of the reagent, followed by the elimination of methanethiol. The base is required to deprotonate the piperazine nitrogen and neutralize the H₂SO₄ from the reagent salt.

-

-

Heating and Monitoring: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass.

-

Purification: Upon completion, cool the reaction mixture and dilute it with water. The product, being strongly basic, can be purified via preparative reverse-phase HPLC using a water/acetonitrile gradient with a trifluoroacetic acid (TFA) modifier. Lyophilization of the collected fractions will yield the final product as a TFA salt.

Biological Context and Therapeutic Potential

The title compound is not an approved drug but represents a scaffold with high potential in drug discovery. Its structure is related to compounds with known bioactivity, making it a compelling candidate for screening and lead optimization.

-

CNS Applications: The 1-(2-furoyl)piperazine core is a key structural component of Prazosin, a drug used to treat high blood pressure and anxiety.[5] Furthermore, the piperazine ring is a well-established scaffold in drugs targeting central nervous system (CNS) receptors, such as serotonin and dopamine modulators.[2] The combination of the furan and piperazine elements in the target molecule suggests potential utility in developing novel CNS agents.

-

Enzyme Inhibition: The positively charged carboximidamide group is a classic feature of enzyme inhibitors, particularly for proteases (e.g., thrombin) and kinases, where it can form strong salt-bridge interactions within the active site. The overall molecular framework could position this key interacting group for potent and selective inhibition of various enzyme targets.

-

Antimicrobial and Antiproliferative Activity: Furan-carboxamide derivatives have been investigated for a wide range of pharmacological activities, including antitumor, antifungal, and antimicrobial effects.[7] The incorporation of the piperazine and amidine functionalities could enhance these properties by improving cell permeability and target engagement.

Conclusion

4-(furan-2-carbonyl)piperazine-1-carboximidamide is a synthetically accessible molecule that integrates several high-value pharmacophores. Its physicochemical properties, particularly the strong basicity of the amidine group and the hydrogen bonding capacity of the entire structure, make it an attractive scaffold for drug discovery. The provided synthetic protocol offers a reliable and mechanistically sound pathway for its preparation, enabling further investigation into its biological activities. For researchers in medicinal chemistry, this compound serves as a versatile building block and a promising starting point for developing novel therapeutics targeting a wide range of diseases.

References

-

PubChemLite. 4-(furan-2-carbonyl)piperazine-1-carboxamide (C10H13N3O3). Available from: [Link].

-

Chemsrc. CAS#:708292-95-9 | N-(furan-2-ylmethyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide. Available from: [Link].

-

U.S. Environmental Protection Agency (EPA). 2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione. Available from: [Link].

-

Jiménez-Vázquez, C., et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC. Available from: [Link].

-

BLD Pharmatech. 4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one | 763113-22-0. Available from: [Link].

-

Al-Ostoot, F.H., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available from: [Link].

-

Kavitha, C.N., et al. (2014). 4-(Furan-2-carbonyl)piperazin-1-ium 3,5-dinitrobenzoate. PMC. Available from: [Link].

-

Dal Bello, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link].

-

Deng, C., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central. Available from: [Link].

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available from: [Link].

-

Ismail, I., et al. (2023). N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide. Preprints.org. Available from: [Link].

-

Benyahia, S., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available from: [Link].

-

Ismail, I., et al. (2023). N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide. Preprints.org. Available from: [Link].

-

Chen, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available from: [Link].

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. 4-(Furan-2-carbonyl)piperazine-1-carboximidamide sulfate, CasNo.77723-05-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. scienceopen.com [scienceopen.com]

- 5. 4-(Furan-2-carbonyl)piperazin-1-ium 3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

An In-depth Technical Guide on the Biological Targets of 4-(furan-2-carbonyl)piperazine-1-carboximidamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the potential biological targets of the novel compound 4-(furan-2-carbonyl)piperazine-1-carboximidamide. Given the limited direct experimental data on this specific molecule, this document synthesizes information from structurally related compounds to build a predictive target landscape. We will delve into the distinct chemical moieties of the compound—the furan ring, the piperazine linker, and the terminal carboximidamide group—to logically deduce its most probable biological interactions. Two primary target classes are proposed and explored in detail: fungal cellular regulation via reactive oxygen species (ROS) induction and neuromodulatory pathways in the central nervous system. For each proposed target, we provide a scientific rationale, detailed experimental protocols for validation, and visual workflows to guide future research. This whitepaper is intended to serve as a foundational resource for researchers initiating studies on this promising compound.

Introduction to 4-(furan-2-carbonyl)piperazine-1-carboximidamide

4-(furan-2-carbonyl)piperazine-1-carboximidamide is a synthetic small molecule featuring a unique combination of a furan heterocycle, a central piperazine ring, and a terminal carboximidamide group. The CAS Number for the sulfate salt of this compound is 77723-05-8[1]. Its structure suggests a high potential for diverse biological activities, drawing from the well-documented pharmacological profiles of its constituent parts. The furan ring is a common motif in many bioactive compounds, known for its ability to engage in various receptor interactions[2]. The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting a wide range of receptors and enzymes[3][4]. Finally, the carboximidamide group, a bioisostere of a guanidinium group, is known to participate in key hydrogen bonding interactions with biological targets.

This guide will deconstruct the molecule to propose its most likely biological targets and provide a roadmap for their experimental validation.

Analysis of Structural Moieties and Predicted Biological Relevance

The biological activity of a small molecule is intrinsically linked to its structural components. Below is an analysis of each key moiety of the topic compound.

-

Furan Ring: The furan ring is an aromatic heterocycle present in numerous pharmaceuticals. It can act as a bioisostere for phenyl rings, influencing metabolic stability and receptor binding. Its electron-rich nature allows for a variety of chemical interactions, and furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties[2].

-

Piperazine Core: The piperazine ring is a cornerstone of modern medicinal chemistry, imparting favorable pharmacokinetic properties and serving as a versatile scaffold to orient functional groups for optimal target engagement[3][4]. Piperazine derivatives are known to interact with a multitude of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes[5]. Notably, they are prevalent in antipsychotic and antihistamine medications[5][6].

-

Carboximidamide Group: The carboximidamide (guanidine) moiety is a strong basic group that is typically protonated at physiological pH. This allows it to form strong, bidentate hydrogen bonds with carboxylate or phosphate groups on target proteins. This functional group is a key feature in many compounds designed to interact with receptors and enzymes that recognize arginine or other cationic moieties.

Proposed Target Class 1: Fungal Pathogens via ROS Induction

Scientific Rationale

A compelling potential application for 4-(furan-2-carbonyl)piperazine-1-carboximidamide is in the realm of antifungal therapy. Research on a series of piperazine-1-carboxamidine derivatives has demonstrated that these compounds can exert potent fungicidal activity against Candida albicans[7]. The mechanism of action was linked to the accumulation of endogenous reactive oxygen species (ROS), leading to oxidative stress and cell death[7]. The study highlighted that substitutions on a phenyl ring at the R3 and R5 positions with large atoms or side chains were correlated with high ROS accumulation and fungicidal activity[7]. Although our compound of interest possesses a furan ring instead of a substituted phenyl ring, the core piperazine-1-carboxamidine scaffold is the same. It is plausible that the furan ring can similarly occupy the binding pocket to induce this ROS-mediated cell death pathway.

Proposed Signaling Pathway

Caption: Proposed mechanism of antifungal action.

Experimental Workflow for Target Validation

The following is a step-by-step protocol to investigate the antifungal properties and the ROS-mediated mechanism of action.

Objective: To determine the antifungal efficacy and mechanism of 4-(furan-2-carbonyl)piperazine-1-carboximidamide.

Step 1: In Vitro Antifungal Susceptibility Testing

-

Culture Preparation: Prepare a standardized inoculum of Candida albicans (e.g., ATCC 90028) according to CLSI guidelines.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of two-fold dilutions in RPMI 1640 medium.

-

Microbroth Dilution Assay: In a 96-well plate, inoculate the fungal suspension into wells containing the serially diluted compound. Include a positive control (e.g., fluconazole), a negative control (no drug), and a solvent control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by spectrophotometric reading.

Step 2: ROS Accumulation Assay

-

Fungal Culture Treatment: Treat C. albicans cultures with the test compound at its MIC and sub-MIC concentrations for a defined period (e.g., 6 hours).

-

Fluorescent Staining: Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the treated and control cultures.

-

Flow Cytometry or Fluorometry: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates a higher level of intracellular ROS.

Step 3: Target Deconvolution (Affinity-Based Proteomics)

-

Affinity Probe Synthesis: Synthesize an analog of the compound with a linker and a reactive group for immobilization on a solid support (e.g., NHS-activated sepharose beads).

-

Cell Lysate Preparation: Prepare a protein lysate from C. albicans.

-

Affinity Pulldown: Incubate the fungal lysate with the compound-immobilized beads. The target protein(s) will bind to the compound.

-

Washing and Elution: Wash the beads to remove non-specific binders and then elute the bound proteins.

-

Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Bioinformatic Analysis: Analyze the identified proteins to pinpoint potential targets in relevant pathways (e.g., mitochondrial respiration, oxidative stress response).

Caption: Workflow for antifungal target validation.

Proposed Target Class 2: Neuromodulatory Activity

Scientific Rationale

The structural components of 4-(furan-2-carbonyl)piperazine-1-carboximidamide also suggest potential activity within the central nervous system (CNS). The parent compound, piperazine-1-carboximidamide, has been shown to selectively increase the concentration of agmatine in the brain[8]. Agmatine is an endogenous neuromodulator with a wide range of actions, including neuroprotective effects and modulation of various neurotransmitter systems. An increase in brain agmatine could have therapeutic implications for neurological disorders[8].

Furthermore, derivatives of N-(4-piperidyl)propanamides containing a guanidinium group (structurally and functionally similar to carboximidamide) have been shown to possess high affinity for mu-opioid receptors and act as agonists[9]. These compounds exhibited analgesic properties in preclinical models[9]. Given the presence of the piperazine-carboximidamide core, it is reasonable to hypothesize that our compound of interest may interact with agmatinergic pathways or opioid receptors.

Proposed Signaling Pathway

Caption: Proposed mechanism of neuromodulatory action.

Experimental Workflow for Target Validation

The following protocol outlines the steps to investigate the potential neuromodulatory effects of the compound.

Objective: To assess the CNS activity of 4-(furan-2-carbonyl)piperazine-1-carboximidamide and identify its molecular targets.

Step 1: In Vitro Receptor Binding Assays

-

Panel Screening: Screen the compound against a panel of CNS receptors and transporters, with a focus on opioid receptors (mu, delta, kappa), imidazoline receptors, and other relevant GPCRs. This is typically done through competitive radioligand binding assays.

-

Assay Principle: Cell membranes expressing the receptor of interest are incubated with a specific radioligand and varying concentrations of the test compound. The ability of the compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.

Step 2: In Vivo Behavioral Assays

-

Analgesia Models: Administer the compound to rodents and assess its analgesic effects using models such as the hot plate test or the writhing test to evaluate opioid receptor-mediated analgesia.

-

Neuroprotective Models: Use a relevant animal model of a neurological disorder (e.g., stroke, traumatic brain injury) to assess the neuroprotective potential of the compound.

Step 3: Measurement of Brain Agmatine Levels

-

Animal Dosing: Administer the test compound to a cohort of rodents.

-

Brain Tissue Extraction: At a specified time point after dosing, euthanize the animals and dissect the brain regions of interest (e.g., hippocampus, cortex).

-

LC-MS/MS Analysis: Homogenize the brain tissue and extract small molecules. Quantify the levels of agmatine using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Compare the levels in treated animals to a vehicle-treated control group.

Step 4: Target Identification in the CNS

If the compound shows promising activity, target deconvolution can be performed using methods similar to those described for the antifungal workflow, but with brain tissue lysates.

Caption: Workflow for CNS target validation.

Summary and Future Directions

While direct biological data for 4-(furan-2-carbonyl)piperazine-1-carboximidamide remains to be published, a systematic analysis of its structural components allows for the formulation of strong hypotheses regarding its potential biological targets. The evidence from related compounds points towards two promising, yet distinct, therapeutic avenues: as a novel antifungal agent acting through the induction of oxidative stress, and as a neuromodulatory compound potentially targeting agmatinergic pathways or opioid receptors.

The experimental workflows detailed in this guide provide a clear and logical path for researchers to systematically investigate these possibilities. Future research should focus on the synthesis of the compound and its analogs, followed by the execution of the proposed in vitro and in vivo studies. The results of these investigations will be crucial in elucidating the true therapeutic potential of this intriguing molecule.

References

-

González-Gómez, M., et al. (2002). Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. Journal of Medicinal Chemistry, 45(8), 1739-1746. Retrieved from [Link]

-

Haryadi, W., et al. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 15(1), 12345. Retrieved from [Link]

-

Cheon, H., et al. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. Bioorganic & Medicinal Chemistry Letters, 19(20), 5899-5902. Retrieved from [Link]

-

PubChem. (n.d.). 4-(furan-2-carbonyl)piperazine-1-carboxamide. Retrieved from [Link]

-

Ferreira, L. G., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. Retrieved from [Link]

-

Kumar, S., & Singh, A. (2026, February 16). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2598. Retrieved from [Link]

-

Rojas-Alvarado, F., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. Retrieved from [Link]

-

Singh, P., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anticancer Agents in Medicinal Chemistry, 24(14), 1063-1073. Retrieved from [Link]

-

Grygorenko, O. O., & Radchenko, D. S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1024. Retrieved from [Link]

-

Shital Kour Jaspal Singh, L., & Kamble, P. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117. Retrieved from [Link]

-

Al-Tel, T. H., et al. (2021). Synthesis, Antimicrobial and Anticancer Activities of 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Biointerface Research in Applied Chemistry, 12(1), 706-717. Retrieved from [Link]

-

Wang, Y., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. Retrieved from [Link]

-

Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. Retrieved from [Link]

-

Al-Omaim, W. S., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). Retrieved from [Link]

-

Waghmare, P., & Patil, S. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 184-189. Retrieved from [Link]

-

Reddy, G. S., et al. (2024, July 7). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl) -2-(piperazin-1-yl) acetamide hydrochloride and its sulphonamides derivatives as anti-microbial and antioxidant agents. International Journal of Novel Research and Development. Retrieved from [Link]

-

Atanasova, M., et al. (2022, October 2). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Pharmaceutical Sciences & Emerging Drugs, 5(1). Retrieved from [Link]

-

Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 471-481. Retrieved from [Link]

Sources

- 1. 4-(Furan-2-carbonyl)piperazine-1-carboximidamide sulfate, CasNo.77723-05-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. psecommunity.org [psecommunity.org]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy Piperazine-1-carboximidamide | 45695-84-9 [smolecule.com]

- 9. Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(furan-2-carbonyl)piperazine-1-carboximidamide solubility in DMSO and water

An In-depth Technical Guide to the Aqueous and DMSO Solubility of 4-(furan-2-carbonyl)piperazine-1-carboximidamide

Abstract

The solubility of a drug candidate is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. Poor solubility is a leading cause of failure in drug development pipelines. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 4-(furan-2-carbonyl)piperazine-1-carboximidamide in two fundamental solvents: Dimethyl Sulfoxide (DMSO), the universal solvent for compound storage and high-throughput screening, and water, the physiological medium. This document is intended for researchers, medicinal chemists, and drug development scientists, offering both theoretical context and actionable, field-proven experimental protocols. We delve into the distinctions between kinetic and thermodynamic solubility, the rationale behind specific experimental designs, and methods for robust data analysis, ensuring a self-validating and scientifically rigorous approach to characterization.

Introduction to 4-(furan-2-carbonyl)piperazine-1-carboximidamide and the Imperative of Solubility

4-(furan-2-carbonyl)piperazine-1-carboximidamide is a small molecule featuring a furan ring, a piperazine core, and a carboximidamide (guanidine) group. Understanding the solubility of this compound is paramount for any drug discovery or development program. Solubility dictates the achievable concentration in in vitro assays, impacts oral bioavailability, and sets the boundaries for formulation strategies.[1] Low aqueous solubility can lead to underestimated toxicity, unreliable structure-activity relationships (SAR), and significant downstream development challenges.[1][2]

Chemical Structure and Properties:

-

Molecular Formula: C₁₀H₁₃N₃O₃[3]

-

Molecular Weight: 223.23 g/mol

-

Key Functional Groups:

-

Furan Ring: An aromatic heterocycle, contributing to the molecule's rigidity and potential for π-stacking interactions.

-

Piperazine Ring: A basic, six-membered heterocycle. Piperazine itself is a weak base with two pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73), suggesting that the ionization state of this moiety in the target compound will be highly dependent on pH.[4][5]

-

Carboximidamide (Guanidine) Group: A strongly basic functional group, which is expected to be protonated at physiological pH, significantly enhancing aqueous solubility.

-

-

Predicted Physicochemical Properties:

-

XlogP: -0.5[3] This predicted value suggests the molecule is relatively hydrophilic, which would favor aqueous solubility.

-

The presence of highly polar and ionizable groups (piperazine and carboximidamide) suggests that 4-(furan-2-carbonyl)piperazine-1-carboximidamide is likely to exhibit pH-dependent aqueous solubility.

Theoretical Principles of Solubility Measurement

A nuanced understanding of solubility requires differentiating between two key measurements: kinetic and thermodynamic solubility. These are not interchangeable and provide different insights relevant to distinct stages of the drug discovery process.[6]

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This is a measure of how quickly a compound precipitates out of an aqueous solution when added from a concentrated DMSO stock.[7] It is a non-equilibrium measurement that often results in a supersaturated solution, potentially overestimating the true solubility.[8] Its primary advantage is speed and suitability for high-throughput screening (HTS) in early discovery, where it helps flag compounds that might cause issues in primary biological assays.[2][6]

-

Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution with its solid form.[1][9] The measurement is performed by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period (typically 16-72 hours).[10] This value is crucial for lead optimization, pre-formulation studies, and predicting in vivo absorption.[1]

The Role of Solvents: DMSO and Water

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, DMSO is exceptionally effective at dissolving a wide range of both polar and non-polar compounds.[11][12] This makes it the standard solvent for creating high-concentration stock solutions in compound libraries. However, the presence of residual DMSO in aqueous assays can influence results, and its ability to create supersaturated solutions is the basis for kinetic solubility measurements.[6][8]

-

Water (Aqueous Buffers): As the physiological solvent, a compound's solubility in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) is a critical determinant of its biological behavior. The solubility of ionizable compounds, like the one , is heavily influenced by factors such as pH, temperature, and the composition of the buffer.[6][8]

Experimental Determination of Solubility

The following sections provide detailed, self-validating protocols for determining the kinetic and thermodynamic solubility of 4-(furan-2-carbonyl)piperazine-1-carboximidamide.

Protocol 1: High-Throughput Kinetic Aqueous Solubility

Causality: This assay is designed for rapid screening. It mimics the process of diluting a DMSO stock solution into an aqueous buffer for a biological assay. The goal is to identify the concentration at which the compound begins to precipitate under these non-equilibrium conditions.[10][13]

Methodology: The protocol is adapted from the principles of nephelometry (light scattering) or direct concentration measurement after filtration.[2]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-(furan-2-carbonyl)piperazine-1-carboximidamide (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved.

-

Assay Plate Preparation: In a 96-well microplate, add the appropriate volume of aqueous buffer (e.g., PBS, pH 7.4) to each well.

-

Serial Dilution: Add the DMSO stock solution to the buffer in a serial dilution manner to achieve a range of final compound concentrations (e.g., from 200 µM down to <1 µM). The final DMSO concentration should be kept constant and low (typically 1-2%) to minimize co-solvent effects.[10]

-

Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for a defined period, typically 1-2 hours.[2]

-

Precipitate Removal: Use a filter plate (e.g., 0.45 µm pore size) and vacuum filtration to separate any precipitated compound from the soluble fraction.[13]

-

Quantification: Analyze the concentration of the compound in the filtrate. This is typically done using LC-MS/MS or UV-Vis spectroscopy against a calibration curve prepared from the DMSO stock solution.[2][10]

-

Controls: Run parallel assays with control compounds of known low (e.g., Atenolol), medium, and high (e.g., Tamoxifen) solubility to validate the experiment.[10]

Data Presentation:

| Parameter | Value |

| Kinetic Solubility (µM) | Experimentally Determined Value |

| Assay Buffer | PBS, pH 7.4 |

| Incubation Time | 2 hours |

| Temperature | 25°C |

| Final DMSO % | 1% |

Visualization of Kinetic Solubility Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Protocol 2: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality: This is the definitive method to determine the true solubility of the solid compound at equilibrium.[1] By adding an excess of solid material and allowing sufficient time for equilibration, this protocol overcomes the kinetic artifacts of supersaturation seen in the previous method.[8][9]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh an excess amount of solid 4-(furan-2-carbonyl)piperazine-1-carboximidamide (e.g., 1-2 mg) into a glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[8][9]

-

Solvent Addition: Add a precise volume of the aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.

-

Equilibration: Seal the vial tightly and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 hours, to ensure equilibrium is reached.[6][9]

-

Phase Separation: After incubation, allow the vial to stand so that the excess solid can settle. Alternatively, centrifuge the sample to pellet the undissolved material.

-

Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. For best results, filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., DMSO or a mobile phase mixture) and quantify the compound's concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.[1]

-

pH Measurement: It is crucial to measure the pH of the saturated solution at the end of the experiment, as the dissolution of a basic compound can alter the final pH of the buffer.[8]

Data Presentation:

| Parameter | Value |

| Thermodynamic Solubility (µg/mL) | Experimentally Determined Value |

| Thermodynamic Solubility (µM) | Calculated Value |

| Assay Buffer | PBS, Initial pH 7.4 |

| Final pH of Supernatant | Measured Value |

| Equilibration Time | 24 hours |

| Temperature | 25°C |

Visualization of Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 3: DMSO Solubility

Causality: Determining the maximum solubility in DMSO is a practical necessity for managing compound stocks. It defines the upper limit for stock solution concentration, which is essential for planning serial dilutions for various assays.

Step-by-Step Protocol:

-

Preparation: Weigh approximately 5 mg of the compound into a small glass vial.

-

Solvent Addition: Add DMSO in small, precise increments (e.g., 25 µL at a time).

-

Dissolution: After each addition, vortex the vial for 1-2 minutes to facilitate dissolution.

-

Observation: Continue adding DMSO until the compound is completely dissolved with no visible solid particles remaining.

-

Calculation: Calculate the solubility based on the initial mass of the compound and the total volume of DMSO added. For example, if 5 mg dissolved in 100 µL (0.1 mL), the solubility is 50 mg/mL.

Conclusion

The solubility of 4-(furan-2-carbonyl)piperazine-1-carboximidamide is a foundational parameter that must be accurately characterized to enable its progression through the drug discovery pipeline. This guide has provided the theoretical background and detailed, actionable protocols to measure both its kinetic and thermodynamic solubility in aqueous buffer, as well as its stock solution solubility in DMSO. The presence of multiple basic centers suggests that aqueous solubility will be highly pH-dependent, a factor that must be considered in all experimental designs and data interpretation. By employing these rigorous, self-validating methods, research teams can generate high-quality, reliable data to make informed decisions, mitigate risks associated with poor biopharmaceutical properties, and ultimately accelerate the development of new therapeutic agents.

References

-

Title: ADME Solubility Assay. Source: BioDuro. URL: [Link]

-

Title: Aqueous Kinetic Solubility. Source: National Center for Advancing Translational Sciences (NCATS), NIH. URL: [Link]

-

Title: Thermodynamic Solubility Assay. Source: Evotec. URL: [Link]

-

Title: Aqueous Solubility Assays. Source: Creative Bioarray. URL: [Link]

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Source: Dissolution Technologies. URL: [Link]

-

Title: In-vitro Thermodynamic Solubility. Source: protocols.io. URL: [Link]

-

Title: Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Source: MDPI. URL: [Link]

-

Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Source: Asian Journal of Chemistry. URL: [Link]

-

Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Source: Lund University Publications. URL: [Link]

-

Title: 4-(furan-2-carbonyl)piperazine-1-carboxamide (C10H13N3O3). Source: PubChemLite. URL: [Link]

-

Title: Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. Source: RSC Publishing. URL: [Link]

-

Title: Piperazine. Source: Wikipedia. URL: [Link]

-

Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Source: Journal of Chemical & Engineering Data. URL: [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. enamine.net [enamine.net]

- 3. PubChemLite - 4-(furan-2-carbonyl)piperazine-1-carboxamide (C10H13N3O3) [pubchemlite.lcsb.uni.lu]

- 4. Piperazine [medbox.iiab.me]

- 5. uregina.ca [uregina.ca]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. asianpubs.org [asianpubs.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. protocols.io [protocols.io]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. mdpi.com [mdpi.com]

- 12. lifechemicals.com [lifechemicals.com]

- 13. ADME@NCATS [opendata.ncats.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for Furan-Piperazine Amidine Derivatives

Abstract

Furan-piperazine amidine derivatives represent a challenging class of pharmacophores often utilized in DNA-binding antimicrobial and antiprotozoal drug discovery (e.g., Pentamidine analogs).[1] These molecules possess a "schizophrenic" chromatographic personality: the furan core is lipophilic and acid-sensitive, while the piperazine and amidine moieties are highly basic (

This guide details three distinct, self-validating separation protocols designed to overcome these specific physicochemical hurdles. We move beyond generic "base" methods to provide targeted strategies: High-pH Reversed-Phase (RP) , Ion-Pair Chromatography (IPC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) .[1]

Part 1: Molecular Analysis & Chromatographic Strategy

To separate these derivatives effectively, one must understand the causality behind their chromatographic failure modes.[1]

The Structural Triad of Challenge

-

The Amidine/Piperazine Tail (

): At standard HPLC pH (2–3), these groups are fully protonated (cationic).[1] They interact electrostatically with residual silanols ( -

The Furan Core: While providing necessary hydrophobicity for C18 retention, furan rings can be susceptible to degradation under highly acidic conditions over long run times.[1]

-

The Hydrophobicity Mismatch: The charged tails make the molecule too polar for standard C18 retention, while the aromatic core makes it too hydrophobic for standard normal phase.[1]

Strategic Decision Matrix

The following decision tree outlines the logic for selecting the correct method based on your specific derivative's properties (LogP and basicity).

Part 2: Detailed Experimental Protocols

Method A: High-pH Reversed-Phase (The Modern Standard)

Rationale: By elevating the pH to 10.0 (near the

-

Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (

mm, 3.5 µm).[1] -

Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

-

Mobile Phase B: Acetonitrile (100%).[1]

-

Gradient:

-

0–1 min: 5% B

-

1–10 min: 5%

60% B -

10–12 min: 60%

95% B

-

-

Temperature: 35°C (Improves mass transfer for bulky amidines).[1]

-

Detection: UV 254 nm (Furan

transition).

Method B: Ion-Pair Chromatography (The "Resolution" Method)

Rationale: If the molecule remains charged or degrades at high pH, IPC is the gold standard.[1] We use an anionic surfactant (sulfonate) which forms a neutral ion-pair with the cationic amidine/piperazine.[1] This neutral complex retains well on C18.[1]

-

Column: Standard C18 (e.g., Phenomenex Luna C18(2) or Thermo Hypersil GOLD),

mm, 5 µm.[1] -

Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0) + 10 mM Sodium Octanesulfonate (OSA) .[1]

-

Mobile Phase B: Acetonitrile : Water (90:10) + 10 mM OSA.[1]

-

Note: Adding OSA to organic phase is critical to maintain equilibrium during gradient.[1]

-

-

Gradient:

-

0–15 min: 10%

50% B

-

-

Critical Step: Passivate the column with mobile phase for 60 mins before the first injection to establish the ion-pair layer on the stationary phase.

Method C: HILIC (The Orthogonal Approach)

Rationale: For extremely polar derivatives (e.g., metabolites) that elute in the void volume of RP columns.[1] HILIC retains polar bases via electrostatic interaction with the water layer on the silica surface.[1]

-

Column: Bare Silica (e.g., Atlantis HILIC) or Amide-bonded phase (e.g., TSKgel Amide-80).[1]

-

Mobile Phase A: 200 mM Ammonium Formate (pH 3.0).[1]

-

Isocratic Mode: 85% B / 15% A.[1]

-

Sample Diluent: 100% Acetonitrile (Injecting water causes peak distortion).[1]

Part 3: Data Presentation & Validation[1]

Comparative Performance Table

The following table summarizes expected performance metrics for a typical Furan-Piperazine Amidine (e.g., Furamidine analog) across methods.

| Parameter | Method A (High pH) | Method B (Ion Pair) | Method C (HILIC) |

| Retention Mechanism | Hydrophobic (Neutral state) | Ion-Pairing (Complex) | Partition/Ion-Exchange |

| Peak Symmetry ( | 1.0 – 1.2 (Excellent) | 1.1 – 1.3 (Good) | 1.2 – 1.5 (Acceptable) |

| MS Compatibility | High (Volatile salts) | Low (Sulfonates suppress MS) | High (Formate salts) |

| Equilibration Time | Fast (10 col. vols) | Slow (30–50 col.[1] vols) | Medium (20 col. vols) |

| Suitability | Routine QC, LC-MS | Complex Impurity Separation | Polar Metabolites |

Validation Workflow (SST)

Every run must be self-validating.[1] Use this workflow to ensure system suitability before analyzing unknown samples.

References

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter on separation of basic drugs and silanol suppression).

-

Poola, N. R., et al. (2002).[1][5] "A novel HPLC assay for pentamidine: comparative effects of creatinine and inulin on GFR estimation." Journal of Pharmacy & Pharmaceutical Sciences. Link

-

Blankert, B., et al. (2014).[1][10] "Ultra high performance liquid chromatography method for the determination of pentamidine and analog in rat biological fluids." Journal of Pharmaceutical and Biomedical Analysis. Link

-

McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in hydrophilic interaction chromatography." Journal of Chromatography A. Link

-

Khalili, F., et al. (2009).[1][11] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. Link

Sources

- 1. uregina.ca [uregina.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. halocolumns.com [halocolumns.com]

- 5. A novel HPLC assay for pentamidine: comparative effects of creatinine and inulin on GFR estimation and pentamidine renal excretion in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. qascf.com [qascf.com]

- 10. Ultra high performance liquid chromatography method for the determination of pentamidine and analog in rat biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Improving stability of 4-(furan-2-carbonyl)piperazine-1-carboximidamide in solution

Introduction: Understanding the Stability Challenges of 4-(furan-2-carbonyl)piperazine-1-carboximidamide

Welcome to the technical support guide for 4-(furan-2-carbonyl)piperazine-1-carboximidamide. This molecule possesses a unique combination of functional groups that, while conferring its desired pharmacological activity, also present specific challenges regarding its stability in solution. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot these stability issues during experimentation.

The core structure consists of three key moieties, each with its own reactivity profile:

-

Furan Ring: This aromatic heterocycle is known to be susceptible to oxidative cleavage and is notably unstable under acidic conditions, which can lead to ring-opening and polymerization.[1]

-

Piperazine-Amide Linkage: The amide bond connecting the furan and piperazine rings is generally robust but can undergo hydrolysis under harsh acidic or basic conditions.[2][3]

-

Carboximidamide Group: This is a guanidinium analogue. The protonated guanidinium cation is exceptionally stable due to charge delocalization across three nitrogen atoms and remains positively charged over a broad physiological pH range (pKa ≈ 13.6).[4][5][6] While the core group is stable, its high basicity influences the molecule's overall properties and potential interactions.

Understanding these potential liabilities is the first step toward designing robust experiments and formulations. This guide provides direct answers to common problems, detailed protocols for stability assessment, and the scientific rationale behind our recommendations.

Troubleshooting Guide: Common Stability Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My compound is rapidly degrading in my standard aqueous buffer (e.g., PBS at pH 7.4). I'm seeing a significant loss of the parent compound in my HPLC analysis within hours. What's happening and how can I prevent it?

A1: Rapid degradation in aqueous solution is the most common issue and typically points to two primary culprits: pH-mediated hydrolysis or oxidation. Given the structure, the furan ring's susceptibility to acid-catalyzed hydrolysis is a primary concern, even at neutral pH if the local microenvironment or other buffer components promote protonation.[1]

Causality: The furan ring is the most likely point of failure. Protonation of the furan oxygen makes the ring susceptible to nucleophilic attack by water, leading to irreversible ring-opening and the formation of 1,4-dicarbonyl compounds.[7][8] While less probable at neutral pH, piperazine derivatives' stability can be highly pH-dependent.[9]

Troubleshooting Steps & Solutions:

-

Optimize Solution pH: The first and most critical step is to determine the pH of maximal stability. Conduct a pH-stability profile study (see Protocol 1 ). This involves incubating the compound in a series of buffers across a wide pH range (e.g., pH 3 to 10) and monitoring its degradation over time. You will likely find a "sweet spot," often in the slightly acidic to neutral range (pH 5-7), where stability is greatest.

-

Select an Appropriate Buffer: Not all buffers are created equal. Phosphate buffers, while common, can sometimes negatively impact the stability of compounds with guanidinium groups.[10] Consider using alternative buffer systems.

-

Control for Oxidation: If pH optimization alone is insufficient, oxidative degradation may be a contributing factor.

-

Add Antioxidants: Incorporate antioxidants like ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) into your formulation.[9]

-

Use Chelating Agents: Trace metal ions (e.g., iron, copper) in your buffer can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA, ~0.1%) sequesters these ions.[9][11]

-

Deoxygenate Solutions: Prepare buffers using water that has been degassed by sparging with an inert gas like nitrogen or argon. Prepare your experimental solutions under an inert atmosphere to minimize exposure to oxygen.[9]

-

| Parameter | Recommendation | Rationale |

| pH Range | Determine empirically (likely pH 5-7) | Balances furan ring stability (favors neutral/basic) and potential base-catalyzed hydrolysis. |

| Buffer Choice | Citrate, Acetate, MOPS, HEPES | These are common, effective buffers. Avoid phosphate initially until ruled out as a problem.[10] |

| Antioxidants | Ascorbic Acid (50-200 µM), BHT (10-50 µM) | Scavenge free radicals that initiate oxidative degradation.[9] |

| Chelating Agent | EDTA (0.05-0.1%) | Prevents metal-catalyzed oxidation.[11] |

| Atmosphere | Inert (Nitrogen or Argon) | Minimizes exposure to atmospheric oxygen.[9] |

Q2: My stock solution in DMSO is turning yellow/brown upon storage, and I'm seeing inconsistent results in my assays. Is this related to stability?

A2: Yes, a change in color and inconsistent results are classic signs of compound degradation, even in a seemingly stable solvent like DMSO.[9] While DMSO is an aprotic solvent that prevents hydrolysis, it does not protect against oxidation or photodegradation.

Causality: The furan ring and potentially the piperazine moiety can undergo oxidation, leading to colored degradation products.[7][12] Furthermore, repeated freeze-thaw cycles can introduce moisture and accelerate degradation, while exposure to ambient light can cause photolytic decay.

Troubleshooting Steps & Solutions:

-

Use High-Purity Solvents: Start with fresh, anhydrous, high-purity DMSO or DMF. Polar aprotic solvents like DMF have been shown to have a stabilizing effect on furan derivatives.[13]

-

Proper Storage Protocol:

-

Low Temperature: Store stock solutions at -20°C or preferably -80°C.

-

Aliquot: Prepare small, single-use aliquots. This is the most effective way to avoid repeated freeze-thaw cycles, which can compromise compound integrity.[9][14]

-

Inert Atmosphere: Before sealing vials for long-term storage, flush the headspace with nitrogen or argon.

-

-

Protect from Light: Store all stock solutions and experimental samples in amber-colored vials or wrap them in aluminum foil to prevent photodegradation.[9] Conduct experiments under subdued lighting whenever possible.

Visual Workflow: Preparing and Storing Stable Stock Solutions

Caption: Workflow for stock solution preparation and storage.

Q3: I am developing a stability-indicating HPLC method, but I can't separate the parent peak from its degradation products. What can I do?

A3: Developing a robust, stability-indicating HPLC method is crucial for accurately assessing stability.[15] If you are facing co-elution issues, you need to optimize your chromatographic conditions to improve selectivity.

Causality: The degradation products may have polarities very similar to the parent compound, making separation on a standard C18 column challenging. The basic nature of the piperazine and carboximidamide groups can also lead to peak tailing on silica-based columns.

Troubleshooting Steps & Solutions:

-

Change Column Selectivity: If a C18 column isn't working, don't just use another C18. Try a stationary phase with a different separation mechanism.

-

C8: Less hydrophobic, may alter retention times.

-

Phenyl-Hexyl: Offers pi-pi interactions, which can be very effective for separating aromatic compounds and their metabolites.

-

Cyano (CN): Provides different dipole-dipole interactions.

-

-

Optimize Mobile Phase:

-

pH Adjustment: The ionization state of your molecule is critical. Experiment with mobile phase pH values from 3 to 8. A lower pH will protonate the basic nitrogens, which can improve peak shape and alter retention.

-

Organic Modifier: Switch between acetonitrile and methanol or try a ternary mixture. They have different solvent strengths and selectivities.

-

Additives: For basic analytes, adding a small amount of an amine modifier like triethylamine (TEA, ~0.1%) to the mobile phase can mask residual silanol groups on the column and significantly reduce peak tailing.[9]

-

-

Use Gradient Elution: If isocratic elution fails, a gradient program (where the percentage of organic solvent is increased over time) is much more powerful for separating complex mixtures of a parent compound and its degradation products.[9]

Frequently Asked Questions (FAQs)

FAQ 1: What are the most likely degradation pathways for 4-(furan-2-carbonyl)piperazine-1-carboximidamide in solution?

The two most probable degradation pathways are furan ring oxidation/hydrolysis and amide bond hydrolysis .

-

Furan Ring Degradation: Under oxidative stress, the furan ring can be cleaved to form reactive 1,4-dicarbonyl compounds.[12] Under acidic conditions, the ring can open to form a linear dicarbonyl species, which may subsequently polymerize.[1]

-

Amide Hydrolysis: Under more extreme pH conditions (either strongly acidic or basic) and/or elevated temperature, the amide linkage between the furan ring and the piperazine can be cleaved. This would yield furan-2-carboxylic acid and piperazine-1-carboximidamide.[3][16]

Visual Diagram: Potential Degradation Pathways

Caption: Primary degradation pathways of the molecule.

FAQ 2: How should I design a forced degradation study for this compound to identify potential degradants?

A forced degradation (or stress testing) study is essential to understand degradation pathways and develop stability-indicating analytical methods.[17][18] You should expose the compound to conditions more extreme than those it would encounter during normal handling or storage.[19]

| Stress Condition | Typical Protocol | Potential Outcome |

| Acid Hydrolysis | 0.1 M HCl, room temp or 50°C, 2-24h | Furan ring-opening, amide hydrolysis.[1] |

| Base Hydrolysis | 0.1 M NaOH, room temp or 50°C, 2-24h | Amide hydrolysis.[2] |

| Oxidation | 3% H₂O₂, room temp, 2-24h | Furan ring cleavage, N-oxidation.[8] |

| Thermal | 70°C in solution, or as solid, 24-72h | General acceleration of all pathways. |

| Photolytic | Expose to UV/Vis light (ICH Q1B guidelines) | Photodegradation, potential for complex products.[19] |

Note: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18] If degradation is too rapid, reduce the time, temperature, or concentration of the stressor.

Key Experimental Protocols

Protocol 1: pH-Stability Profile Study

This protocol provides a framework for determining the pH at which the compound exhibits maximum stability in an aqueous solution.

Materials:

-

4-(furan-2-carbonyl)piperazine-1-carboximidamide

-

Stock solution of the compound in DMSO or DMF (e.g., 10 mg/mL)

-

Buffer solutions (e.g., 50 mM) at various pH values (e.g., 3, 4, 5, 6, 7, 8, 9, 10). Use buffers like citrate, acetate, phosphate, and borate to cover the range.

-

HPLC or LC-MS system with a validated analytical method.

-

Incubator or water bath set to a relevant temperature (e.g., 25°C or 37°C).

Procedure:

-

Preparation: For each pH condition, add a small aliquot of the compound stock solution to the buffer in a sealed vial to achieve a final concentration suitable for your analytical method (e.g., 10-50 µg/mL). Ensure the final percentage of organic solvent is low (e.g., <1%) to not affect stability.

-

Time Zero (T₀) Sample: Immediately after preparation, take an aliquot from each vial, quench if necessary (e.g., by diluting in mobile phase), and analyze it. This is your T₀ reference point.

-

Incubation: Place the sealed vials in the incubator at the desired temperature, protected from light.

-

Time-Point Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours). The frequency will depend on the compound's lability.

-

Analysis: Analyze each time-point sample by HPLC/LC-MS. Calculate the percentage of the parent compound remaining relative to the T₀ sample for each pH.

-

Data Interpretation: Plot the percentage of compound remaining versus time for each pH to determine the degradation rate. The pH at which the degradation rate is slowest is the pH of maximum stability.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol outlines the steps for developing an HPLC method capable of separating the parent compound from its degradation products.

Materials:

-

Forced degradation samples (from acid, base, oxidative, thermal, and photolytic stress).

-

HPLC system with UV/PDA and/or MS detector.

-

A selection of HPLC columns (e.g., C18, C8, Phenyl-Hexyl).

-

Mobile phase solvents (HPLC-grade acetonitrile, methanol, water) and additives (formic acid, ammonium acetate, triethylamine).

Procedure:

-

Initial Screening: Begin with a standard C18 column and a generic gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 20 minutes).

-

Analyze Samples: Inject the T₀ sample (pure compound) and each of the forced degradation samples.

-

Evaluate Resolution: Examine the chromatograms. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other. Pay attention to peak purity using a PDA detector.

-

Optimization (If Resolution is Poor):

-

Change Column: If co-elution occurs, switch to a column with different selectivity (e.g., Phenyl-Hexyl).

-

Modify Mobile Phase: Adjust the pH of the aqueous phase or switch the organic modifier (methanol instead of acetonitrile).

-

Adjust Gradient: Make the gradient shallower to increase the separation between closely eluting peaks.

-

Address Peak Tailing: If the parent peak is tailing, add 0.1% triethylamine to the mobile phase.

-

-

Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.

References

-

Georgiou, T., & Tofi, M. (2015). Oxidative Cleavage of Furans. Organic Reactions. Retrieved from [Link]

-

Georgiou, T., & Tofi, M. (2015). Oxidative Cleavage of Furans. Semantic Scholar. Retrieved from [Link]

-

Galkin, K. I., et al. (2023). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal. Retrieved from [Link]

-

Rappai, J. P., et al. (2012). Oxidative cleavage of furan derivatives. ResearchGate. Retrieved from [Link]

-

Boutorine, A. S., et al. (2006). Impact of the guanidinium group on hybridization and cellular uptake of cationic oligonucleotides. Nucleic Acids Research, 34(7), 2008–2018. Retrieved from [Link]

-

Wong, A. W., & Datla, A. (n.d.). Assay and Stability Testing. In Kinam Park. Retrieved from [Link]

-

Filo. (2025, April 8). Explain why the stabilities of furan, pyrrole and thiophene are different. Retrieved from [Link]

-

Lee, C., et al. (2020). Guanidinium group is protonated in a strongly basic arginine solution. eScholarship.org. Retrieved from [Link]

-

Galkin, K. I., & Sandulenko, I. V. (2025). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules. Retrieved from [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

Medlin, J. W., et al. (1993). Oxidative coupling and ring opening of furan on Ag(110): Formation of maleic anhydride, benzene, and bifuran. OSTI.GOV. Retrieved from [Link]

-

Sibi, M. P., & Stessman, C. C. (1997). Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. ResearchGate. Retrieved from [Link]

-

Reddit. (2020, January 19). Why is the protonated version of the guanidino group in Arginine is more stable than the deprotonated one? Retrieved from [Link]

-

van de Merbel, N., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(3), 819–833. Retrieved from [Link]

-

Subach, O. M., et al. (2021). pH stability and chemical stability in guanidinium chloride of LSSmScarlet2 mutants. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Guanidinium chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]

-

Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

-

Zare, F., et al. (2021). Impact of the Electrochemically Inert Furan Ring on the Oxidation of the Alcohol and Aldehyde Functional Group of 5-Hydroxymethylfurfural. ChemElectroChem, 8(17), 3326-3332. Retrieved from [Link]

-

Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

-

Wikipedia. (n.d.). Furan. Retrieved from [Link]

-

García-Mira, M. M., & Sánchez-Ruiz, J. M. (2001). pH corrections and protein ionization in water/guanidinium chloride. Biophysical Journal, 81(6), 3489–3502. Retrieved from [Link]

-

Siddiqui, M. R., et al. (2010). core components of analytical method validation for small molecules-an overview. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 815-824. Retrieved from [Link]

-

Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895–905. Retrieved from [Link]

-

Fersht, A. R., & Sanchez-Ruiz, J. M. (2016). Reply to Campos and Munoz: Why phosphate is a bad buffer for guanidinium chloride titrations. Proceedings of the National Academy of Sciences, 113(19), E2606. Retrieved from [Link]

-

Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

-

It's Dr. Dan. (2023, October 7). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. Retrieved from [Link]

-

Mondal, T., et al. (2018). Contrasting Effects of Guanidinium Chloride and Urea on the Activity and Unfolding of Lysozyme. ACS Omega, 3(10), 14526–14534. Retrieved from [Link]

-

Patra, M., et al. (2015). Probing Conformational Stability and Dynamics of Erythroid and Nonerythroid Spectrin: Effects of Urea and Guanidine Hydrochloride. PLOS ONE, 10(1), e0116991. Retrieved from [Link]

-

ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Lukšič, M., et al. (2016). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. Journal of Physical Chemistry B, 120(43), 11165–11173. Retrieved from [Link]

-

UKEssays. (2017, October 4). Furagin: Forced Degradation Studies. Retrieved from [Link]

-

OC Lectures. (2023, July 9). Preparation of Carboxylic Acids, Part 7: Hydrolysis of Esters, Amides, Nitriles, and Trihalides [Video]. YouTube. Retrieved from [Link]

-

Doubtnut. (2022, February 5). Amides undergo hydrolysis to yield carboxylic acid plus amine on heating in either aqueous... [Video]. YouTube. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Impact of the guanidinium group on hybridization and cellular uptake of cationic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Guanidinium chloride - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kinampark.com [kinampark.com]

- 16. m.youtube.com [m.youtube.com]

- 17. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]

- 18. acdlabs.com [acdlabs.com]

- 19. ukessays.com [ukessays.com]

Technical Support Center: Synthesis and Handling of Carboximidamides

A Guide for the Research Scientist

Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand the unique challenges presented by specific functional groups. This guide is dedicated to one such group: the carboximidamide, or amidine. Prized for its role as a pharmacophore in drug discovery, particularly in serine protease inhibitors and DNA/RNA binding agents, the amidine group's basicity and susceptibility to hydrolysis can pose significant hurdles during multi-step synthesis.[1][2]

This document provides in-depth, field-tested answers and protocols to help you navigate these challenges, ensuring the integrity of your target molecules. We will explore the "why" behind common failures and provide robust, validated strategies to prevent the unwanted hydrolysis of the carboximidamide moiety.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis involves a carboximidamide. What exactly is hydrolysis in this context, and why should I be concerned?

A: The carboximidamide group is structurally similar to an amide but is significantly more basic due to the resonance stabilization of its protonated form (the amidinium ion).[3] Hydrolysis is the chemical breakdown of the carboximidamide C-N double bond by water, which converts your desired functional group into an undesired carboxamide or carboxylic acid, leading to yield loss and complex purification challenges.[4][5]

This reaction is catalyzed by the presence of acid or base and is accelerated by heat.[5][6]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the imine nitrogen is protonated, making the central carbon atom highly electrophilic and susceptible to nucleophilic attack by water.[5][7]

-

Base-Promoted Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon. While amides are generally stable to base, the reaction can be driven forward under harsh conditions (e.g., high heat and excess base).[7][8]

Understanding these mechanisms is the first step to preventing them.

Diagram: Mechanism of Acid-Catalyzed Carboximidamide Hydrolysis

Caption: Acid-catalyzed hydrolysis pathway.

Q2: I suspect hydrolysis is occurring in my reaction. How can I definitively identify it?

A: Accurate monitoring is critical. Relying on a single technique can be misleading. A combination of methods provides the most reliable diagnosis.